Metrafenone-d9 is a synthetic chemical compound that belongs to the class of fungicides. It is a deuterated derivative of Metrafenone, which is primarily used for controlling various fungal diseases in crops. The structure of Metrafenone-d9 includes three methoxy groups positioned at the 2, 3, and 4 positions of the aromatic ring, contributing to its biological activity and stability. The presence of deuterium atoms in Metrafenone-d9 enhances its isotopic labeling, making it useful for analytical studies and tracing mechanisms in biological systems.
Metrafenone-d9 exhibits significant antifungal activity against a range of pathogens affecting crops. Its mechanism of action involves inhibiting fungal growth by disrupting cellular processes. The compound is particularly effective against:
Studies indicate that Metrafenone-d9's biological activity is enhanced due to its structural modifications compared to non-deuterated forms .
The synthesis of Metrafenone-d9 typically involves:
The specific synthetic pathway may vary based on desired purity and yield requirements .
Metrafenone-d9 is primarily used in agricultural applications as a fungicide. Its applications include:
Several compounds share structural or functional similarities with Metrafenone-d9. A comparison highlights its unique characteristics:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Metrafenone | Non-deuterated version | Standard fungicide without isotopic labeling |
Trifloxystrobin | Contains a different heterocyclic structure | Broader spectrum against various fungi |
Boscalid | Different scaffold with similar activity | Effective against resistant fungal strains |
Pyraclostrobin | Similar mode of action | Often used in combination formulations |
Metrafenone-d9 is unique due to its deuterated nature, which allows for enhanced tracking in metabolic studies while retaining effective fungicidal properties .
Position-specific deuterium incorporation in metrafenone analogues primarily targets the methoxy groups, where the nine deuterium atoms replace hydrogen atoms in the 2,3,4-trimethoxy substituents [2] [25]. The structural specificity is denoted as 3'-bromo-2,3,4-trimethoxy-d9-6'-methoxy-2',6-dimethylbenzophenone, indicating precise deuteration at the aromatic methoxy positions [2].
Several synthetic strategies have been developed for achieving position-specific deuteration in benzophenone derivatives. The most commonly employed approach involves the use of deuterated methanol as a trideuteromethylation reagent [26]. Deuterated methanol serves as both a direct trideuteromethylation agent and a precursor for preparing other deuterated reagents such as deuterated methyl iodide or deuterated methyl tosylate [26].
Deuteration Strategy | Target Position | Deuterium Source | Efficiency |
---|---|---|---|
Direct Methylation | Methoxy Groups | [D4]Methanol | 95-98% |
Electrophilic Substitution | Aromatic Ring | D2O/Acid | 85-92% |
Metal-Catalyzed Exchange | Benzylic Positions | D2 Gas | 90-95% |
Photocatalytic Methods | Carbonyl Adjacent | D2O | 80-88% |
The incorporation of deuterium into methoxy groups typically employs transition metal-free trideuteromethylation methods using deuterated methanol under supercritical conditions [26]. This approach achieves high atomic efficiency and provides excellent isotopic incorporation rates exceeding 95% for most benzophenone derivatives [26].
Alternative strategies include photocatalytic reductive deuteration methods that utilize deuterium oxide as the deuterium source [24]. These approaches have demonstrated effectiveness for benzophenone substrates, achieving deuteration yields of 76-82% for close analogs of benzophenone [24]. The photocatalytic method employs defective ultrathin zinc indium sulfide catalysts under visible light irradiation, enabling selective deuterium incorporation at carbonyl-adjacent positions [24].
Transition metal-catalyzed hydrogen isotope exchange represents another viable approach for position-specific deuteration [13]. Palladium-catalyzed methods using deuterium gas have shown particular promise for aromatic substrates, achieving deuterium incorporation rates of 90-95% under mild reaction conditions [13]. These methods offer excellent selectivity for aromatic positions while maintaining functional group tolerance [13].
The choice of deuteration strategy depends significantly on the target position and the desired isotopic purity. For metrafenone-d9 synthesis, the methoxy-specific deuteration approach using deuterated methanol provides optimal results with minimal side reactions and high isotopic incorporation efficiency [26].
Deuterium nuclear magnetic resonance spectroscopy provides direct quantitative analysis of deuterium incorporation efficiency [18] [19]. The technique enables site-specific quantification of deuterium labeling by examining the deuterium resonances at each labeled position [18]. For metrafenone-d9, deuterium nuclear magnetic resonance analysis confirms the presence of deuterium specifically at the methoxy positions with isotopic enrichment typically exceeding 98 atom percent [18].
Analytical Parameter | Specification | Measurement Method | Acceptance Criteria |
---|---|---|---|
Deuterium Content | ≥98.0% | Deuterium Nuclear Magnetic Resonance | 98.0-99.9% |
Chemical Purity | ≥98.0% | High Performance Liquid Chromatography | ≥98.0% |
Isotopic Distribution | Molecular Ion | Liquid Chromatography Mass Spectrometry | M+9 ≥95% |
Water Content | ≤0.5% | Karl Fischer Titration | ≤0.5% |
Residual Solvents | ≤0.1% | Gas Chromatography | ≤1000 ppm |
High-resolution liquid chromatography tandem mass spectrometry serves as the definitive method for isotopic purity assessment [20] [30]. The technique enables accurate quantification of different isotopologue species by examining the mass distribution pattern of the labeled compound [20]. For metrafenone-d9, the molecular ion at mass-to-charge ratio 418 should represent at least 95% of the total ion abundance, with minimal contributions from partially deuterated species [20].
Quantitative proton nuclear magnetic resonance spectroscopy provides complementary validation by measuring residual proton signals in the deuterated compound [35]. This approach enables detection of incomplete deuteration at specific positions by comparing signal intensities to internal standards [35]. The method offers excellent sensitivity for detecting isotopic impurities at concentrations below 1% [35].